Cas no 97-74-5 (Tetramethylthiuram monosulfide)

Tetramethylthiuram monosulfide structure
97-74-5 structure
Nombre del producto:Tetramethylthiuram monosulfide
Número CAS:97-74-5
MF:C6H12N2S3
Megavatios:208.367877006531
MDL:MFCD00014870
CID:34917
PubChem ID:87576155

Tetramethylthiuram monosulfide Propiedades químicas y físicas

Nombre e identificación

    • Tetramethyl thiuram monosulfide
    • TMTM
    • tetramethylthiodicarbonic diamide
    • accelerator tmtm
    • thiodicarbonic diamide , tetramethyl-
    • tetramethy thiuram monosulfide
    • aceto tmtm
    • ancazide is
    • anhydridetetramethyltrithiocarbamique
    • bis(dimethylthiocarbamyl) monosulfide
    • carbamic acid, dimethyldithio-, anhydrosulfide
    • carbamic anhydride, tetramethyltrithio-
    • carbamodithioic acid, dimethyl-, anhydrosulfide
    • cp2113
    • cyuram ms
    • dimethyl-carbamodithioicacianhydrosulfide
    • dimethyldithio-carbamicacianhydrosulfide
    • ekagom tm
    • monosulfure de tetramethylthiurame
    • Bis(dimethylthiocarbamyl) sulfide
    • Bis(Dimethylthiocarbamoyl) Sulfide
    • TMTM(TS)
    • UNADS
    • 200#Solvent naphtha
    • Tetramethylthiuram monosulfide
    • Monothiuram
    • Mono-thiurad
    • Thiuram MM
    • TMTMS
    • Monex
    • Tetramethylthiuram sulfide
    • Vulkacit Thiuram MS
    • Vulkacit ms
    • Tetramethylthiuramide sulfide
    • Pennac MS
    • Tetramethylthiurammonium sulfide
    • Tetramethylthiuramonosulfide
    • Vulkacit thiuram ms/C
    • Tetramethylthiuram monosulphide
    • Thiuram monosulfide, tetramethyl-
    • Bis(dimethylthiocarbamyl) mo
    • Sulfide, bis(dimethylthiocarbamoyl) (8CI)
    • Sulfide, bis(dimethylthiocarbamyl) (3CI)
    • Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)
    • Accelerator TS
    • N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide
    • N,N,N′,N′-Tetramethylthiuram monosulfide
    • Nocceler TS
    • NSC 3400
    • NSC 4767
    • OCIDM
    • Promoter TS
    • Rhenocure Thiuram MS/C
    • Rhenogran TMTM 80
    • Sanceler TS
    • Sanceler TS-G
    • Soxinol TS
    • Sulfide, bis[(dimethylamino)thioxomethyl]
    • Super Accelerator 500
    • Tetramethyldithiocarbamic acid anhydrosulfide
    • TMTM 80
    • TS
    • TS 80
    • TS 80 (vulcanizer)
    • MDL: MFCD00014870
    • Renchi: 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
    • Clave inchi: REQPQFUJGGOFQL-UHFFFAOYSA-N
    • Sonrisas: S=C(N(C)C)SC(N(C)C)=S
    • Brn: 1775650

Atributos calculados

  • Calidad precisa: 208.01600
  • Masa isotópica única: 208.01626
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 147
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 96
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 1.7

Propiedades experimentales

  • Color / forma: Yellow powder or particle
  • Denso: 1.37
  • Punto de fusión: 108.0 to 111.0 deg-C
  • Punto de ebullición: 260.9°Cat760mmHg
  • Punto de inflamación: Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >
  • índice de refracción: 1.4825 (estimate)
  • Coeficiente de distribución del agua: Insoluble
  • PSA: 95.96000
  • Logp: 1.41260
  • FEMA: 2440
  • Disolución: Insoluble in water, soluble in gasoline, soluble in ethanol, benzene, acetone, chloroform.

Tetramethylthiuram monosulfide Información de Seguridad

Tetramethylthiuram monosulfide Datos Aduaneros

  • Código HS:3812100000
  • Datos Aduaneros:

    China Customs Code:

    3812100000

Tetramethylthiuram monosulfide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
T889718-1g
Tetramethylthiuram Monosulfide
97-74-5
1g
$ 50.00 2022-06-02
MedChemExpress
HY-W020246-25mg
Tetramethylthiuram monosulfide
97-74-5 99.28%
25mg
¥500 2024-07-19
eNovation Chemicals LLC
D628504-25g
Bis(dimethylthiocarbamyl) sulfide
97-74-5 97%
25g
$110 2024-05-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161813-500G
Tetramethylthiuram monosulfide
97-74-5 >98.0%(GC)
500g
¥290.90 2023-08-31
S e l l e c k ZHONG GUO
S2432-25mg
Tetramethylthiuram monosulfide
97-74-5 99.66%
25mg
¥670.96 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161813-25G
Tetramethylthiuram monosulfide
97-74-5 >98.0%(GC)
25g
¥42.90 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-229438-100 g
Tetramethylthiuram monosulfide,
97-74-5
100g
¥384.00 2023-07-10
abcr
AB119011-500g
Tetramethylthiuram monosulfide, 97%; .
97-74-5 97%
500g
€126.20 2024-06-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
567205-100G
Tetramethylthiuram monosulfide
97-74-5
100g
¥689.49 2023-12-03
1PlusChem
1P00H8F8-500g
Bis(Dimethylthiocarbamoyl) Sulfide
97-74-5 98%
500g
$36.00 2025-02-28

Tetramethylthiuram monosulfide Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
Referencia
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al Knoth, W.; et al Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Referencia
Method for preparing tetramethylthiuram disulfide
, China, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Referencia
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 4

Condiciones de reacción
1.1 16 h, rt
2.1 Solvents: Acetonitrile ;  overnight, rt
Referencia
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Ethanol ,  Water ;  10 - 15 °C; 1.5 h, 15 °C → 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ;  15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ;  15 - 20 °C; 3.5 h, 15 - 20 °C
Referencia
Preparation of tetraalkylthiuram monosulfide
, China, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Tetrachloroethylene
Referencia
Preparation of tetraalkylthiuram monosulfides
, Japan, , ,

Synthetic Routes 7

Condiciones de reacción
Referencia
Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfide
Ruminski, Peter G.; et al, China, 1984, 19(3), 335-44

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min, 0 - 5 °C
2.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Referencia
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfide
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  overnight, rt
Referencia
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
Referencia
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium ferricyanide Solvents: Water
Referencia
Water-soluble dithioformate RAFT reagent and preparation method
, China, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
Referencia
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ;  0.1 MPa, 40 - 45 °C; 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Referencia
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Referencia
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium cyanide ,  Ammonium chloride
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ;  14 h, 23 °C
1.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Referencia
Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfide
Milosavjevic, Milutin; et al Xu, Hao-Xing; et al, Hemijska Industrija, 1992, 34(1), 193-6

Synthetic Routes 16

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
Referencia
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biology
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  1 min, 80 °C; 10 h, 80 °C
Referencia
One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphate
Xu, Hao-Xing; et al Xu, Hao-Xing; et al, Synlett, 2023, 34(1), 57-62

Tetramethylthiuram monosulfide Raw materials

Tetramethylthiuram monosulfide Preparation Products

Tetramethylthiuram monosulfide Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:97-74-5)Tetramethylthiuram monosulfide
Número de pedido:A845745
Estado del inventario:in Stock
Cantidad:100mg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:07
Precio ($):150.0

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